3-Amino-1-(pyridin-3-yl)propan-1-one
Description
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-amino-1-pyridin-3-ylpropan-1-one |
InChI |
InChI=1S/C8H10N2O/c9-4-3-8(11)7-2-1-5-10-6-7/h1-2,5-6H,3-4,9H2 |
InChI Key |
DILSDXKNJNSLQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Amino-1-(pyridin-3-yl)propan-1-one involves the reaction of 3-pyridinecarboxaldehyde with nitromethane in the presence of a base, followed by reduction of the resulting nitro compound to the corresponding amine . Another approach involves the reaction of 3-pyridinecarboxylic acid with ethyl acetate under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(pyridin-3-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-1-(pyridin-3-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Data
Key Observations :
- Substituent Effects : Replacement of the pyridin-3-yl group with azetidine, piperazine, or thiazole alters polarity, solubility, and bioactivity. For example, the thiazole variant (C₆H₈N₂OS) may exhibit enhanced hydrogen-bonding capacity compared to pyridine derivatives .
- Molecular Weight: Derivatives with bulkier substituents (e.g., diphenyl propenone, C₁₅H₁₃NO) have higher molecular weights, impacting pharmacokinetic properties like membrane permeability .
- Amino Group Positioning: The β-amino group in these compounds facilitates participation in Mannich reactions and Schiff base formation, as seen in the synthesis of antitubercular benzimidazole derivatives .
Physicochemical Property Analysis
- Polarity : Azetidine and piperazine derivatives (e.g., C₇H₁₄N₂O₂, C₈H₁₇N₃O) exhibit higher polarity due to heteroatom-rich substituents, enhancing water solubility compared to purely aromatic analogs .
- Thermal Stability: The α,β-unsaturated ketone in 3-Amino-1,3-diphenyl-2-propen-1-one contributes to lower thermal stability, with decomposition observed above 150°C .
Q & A
Q. What are the most reliable synthetic routes for 3-Amino-1-(pyridin-3-yl)propan-1-one, and what are their key reaction conditions?
Methodological Answer: Synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyridinyl-propanone backbone via Friedel-Crafts acylation or nucleophilic substitution.
- Step 2 : Introduction of the amino group through reductive amination or coupling reactions.
- Key Conditions : Use of catalysts (e.g., palladium for coupling), solvents (e.g., dichloromethane, ethanol), and temperature control (60–100°C).
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Pyridine-3-carbaldehyde, acetone, HCl (cat.) | 65–75 | |
| 2 | NH₃/NaBH₃CN, MeOH, 50°C | 50–60 |
For reproducibility, ensure inert atmospheres and purity of intermediates via column chromatography .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Identify pyridine ring protons (δ 7.2–8.5 ppm) and ketone/amine groups.
- Mass Spectrometry (MS) : Confirm molecular ion peak ([M+H]⁺ = m/z 179.1).
- FT-IR : Detect C=O stretch (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹).
- X-ray Crystallography (if crystalline): Resolve spatial arrangement (see analogous structures in ).
Cross-validate data with PubChem entries and ensure spectral matches with synthesized standards.
Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition : Use kinetic assays (e.g., fluorescence-based) to test inhibition of kinases or proteases.
- Antimicrobial Activity : Conduct MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains.
- Cytotoxicity : MTT assays on mammalian cell lines to assess IC₅₀ values.
- Binding Studies : Surface Plasmon Resonance (SPR) or ITC (Isothermal Titration Calorimetry) for target interaction analysis.
Standardize protocols using positive controls (e.g., known inhibitors) and triplicate measurements .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from:
- Assay Variability : Differences in buffer pH, temperature, or cell lines.
- Compound Purity : Validate via HPLC (>95% purity) and LC-MS.
- Metabolic Stability : Test stability in plasma or liver microsomes to rule out false negatives.
Reproduce studies under standardized conditions and compare with PubChem’s aggregated bioactivity data .
Q. What strategies optimize reaction yield during the synthesis of this compound?
Methodological Answer:
- Catalyst Screening : Test Pd/C, Ni, or enzymatic catalysts for amination efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance reactivity.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 6 hrs) .
| Parameter | Optimized Condition | Yield Improvement (%) |
|---|---|---|
| Catalyst | Pd(OAc)₂ | +15–20 |
| Solvent | DMF | +10 |
Monitor progress via TLC and adjust stoichiometry of reagents .
Q. How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use software (AutoDock, Schrödinger) to model binding to active sites (e.g., kinases).
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
- QSAR Studies : Corrogate structural features (e.g., amino group position) with activity.
Validate models using crystallographic data from related pyridine derivatives .
Notes
- Data Sources : Prioritize PubChem , peer-reviewed journals , and crystallographic databases .
- Unreliable Sources : Excluded BenchChem, Hairui Chemical, and commercial platforms per user guidelines.
- Experimental Replication : Cross-reference methods with Open-Source frameworks (e.g., OSDD) for transparency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
